1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride
CAS No.: 1820683-05-3
Cat. No.: VC4291537
Molecular Formula: C10H12BrClN2
Molecular Weight: 275.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820683-05-3 |
|---|---|
| Molecular Formula | C10H12BrClN2 |
| Molecular Weight | 275.57 |
| IUPAC Name | 1-(5-bromo-1H-indol-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H11BrN2.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6,13H,12H2,1H3;1H |
| Standard InChI Key | MCWUMTHGGPVJRN-UHFFFAOYSA-N |
| SMILES | CC(C1=CC2=C(N1)C=CC(=C2)Br)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride, reflects its brominated indole core and protonated amine side chain. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₂BrClN₂ | |
| Average mass | 275.57 g/mol | |
| Monoisotopic mass | 273.987238 g/mol | |
| ChemSpider ID | 58187765 | |
| CAS Registry Number | 1820683-05-3 |
The indole ring system contributes aromaticity and π-stacking capabilities, while the bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions . The hydrochloride salt improves solubility in polar solvents, a critical feature for biological testing .
Synthetic Methodologies
Core Indole Synthesis
The 5-bromoindole scaffold is synthesized via diazotization and cyclization strategies. A representative route involves:
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Diazotization of 4-bromo-1-methyl-2-nitrobenzene in dimethylformamide (DMF) with pyrrolidine, yielding an intermediate nitroso compound .
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Cyclization under thermal conditions to form the indole ring, followed by bromination using N-bromosuccinimide (NBS) to introduce the 5-bromo substituent .
This method achieves gram-scale production with yields exceeding 60%, as optimized by recent protocols .
Functionalization with Ethanamine
The ethanamine side chain is introduced via reductive amination:
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Aldehyde formation: Oxidation of 2-(6-bromo-1H-indol-1-yl)acetic acid to the corresponding aldehyde using Dess-Martin periodinane .
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Reductive amination: Reaction with ammonium acetate and sodium cyanoborohydride, producing the primary amine .
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility .
Critical reaction parameters include maintaining anhydrous conditions and controlling pH to prevent premature protonation of the amine .
Biological Applications
Antibacterial Activity
1-(5-Bromo-1H-indol-2-yl)ethan-1-amine hydrochloride demonstrates potent activity against Gram-negative pathogens, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Escherichia coli . Mechanistic studies suggest it disrupts bacterial cytoskeleton assembly by inhibiting MreB, a key actin-like protein . Modifications such as N-methylation or indole N-alkylation alter potency, with the primary amine configuration being essential for target engagement .
Enzyme Inhibition
The compound serves as a building block for inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in sulfur amino acid metabolism . Derivatives featuring peptide-like extensions exhibit IC₅₀ values of 0.8–1.2 µM, effectively blocking biofilm formation in Pseudomonas aeruginosa .
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